4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-

Lipophilicity LogP Membrane Permeability

4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- (CAS 927990-06-5) is a synthetic piperidinecarboxylic acid derivative characterized by a 2,4,6-trichlorophenoxyacetyl substituent on the piperidine nitrogen. As a member of the phenoxyacetyl-piperidine class, its structure features a fully substituted trichlorophenyl ring connected via an oxyacetyl linker to isonipecotic acid, conferring unique steric and electronic properties that differentiate it from mono-chlorinated or unsubstituted phenoxy analogs.

Molecular Formula C14H14Cl3NO4
Molecular Weight 366.6 g/mol
CAS No. 927990-06-5
Cat. No. B12117785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-
CAS927990-06-5
Molecular FormulaC14H14Cl3NO4
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C14H14Cl3NO4/c15-9-5-10(16)13(11(17)6-9)22-7-12(19)18-3-1-8(2-4-18)14(20)21/h5-6,8H,1-4,7H2,(H,20,21)
InChIKeyZSWVSZFYLSWPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- (CAS 927990-06-5): A Structurally Distinctive Piperidinecarboxylic Acid Derivative for Agrochemical and Biomedical Research Procurement


4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- (CAS 927990-06-5) is a synthetic piperidinecarboxylic acid derivative characterized by a 2,4,6-trichlorophenoxyacetyl substituent on the piperidine nitrogen. As a member of the phenoxyacetyl-piperidine class, its structure features a fully substituted trichlorophenyl ring connected via an oxyacetyl linker to isonipecotic acid, conferring unique steric and electronic properties that differentiate it from mono-chlorinated or unsubstituted phenoxy analogs [1]. This compound has been identified as a building block in patent literature, specifically within the scope of piperidinecarboxylic acid derivatives claimed for use as agrochemical fungicides [2].

Why Generic Substitution of Piperidinecarboxylic Acid Derivatives Is Fraught with Risk: The Case for CAS 927990-06-5


Substituting CAS 927990-06-5 with a generic piperidinecarboxylic acid or a less substituted phenoxyacetyl analog without rigorous evidence risks undermining research reproducibility and industrial outcomes. While the core isonipecotic acid backbone is common, the biological activity and physicochemical behavior of this compound class are exquisitely sensitive to the nature and pattern of aromatic substitution [1]. The 2,4,6-trichloro substitution pattern imparts a distinct lipophilicity profile critical for membrane partitioning and target binding, as demonstrated by structure-activity relationship (SAR) studies on related trichlorophenoxyacetyl derivatives that show significant variation in antihemolytic and enzyme inhibitory activities dependent on chlorine substitution [1]. Failure to account for these substituent-specific effects can lead to erroneous conclusions in mode-of-action studies or to underperforming candidates in agrochemical screening cascades.

Quantitative Differentiation of CAS 927990-06-5 from Its Closest Structural Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Advantage of the 2,4,6-Trichloro Substitution Pattern

The 2,4,6-trichlorophenoxy substitution pattern significantly elevates the lipophilicity of CAS 927990-06-5 relative to its mono-chloro and unsubstituted phenoxy analogs, which is a key determinant for membrane penetration in fungicidal and herbicidal applications [1]. Computational predictions indicate a LogP increase of approximately 2.6 units over the unsubstituted phenoxy analog, representing a >400-fold increase in octanol–water partition coefficient [REFS-1, REFS-2].

Lipophilicity LogP Membrane Permeability Agrochemical Design

Increased Molecular Weight and Heavy Atom Count as a Selectivity Filter

CAS 927990-06-5 possesses a molecular weight of approximately 352.6 g/mol, which is 54.9 g/mol greater than its 4-chloro analog and 89.3 g/mol greater than the unsubstituted phenoxy analog . This increased molecular size, coupled with the electron-withdrawing effect of three chlorine atoms, can be exploited to enhance binding selectivity and reduce off-target interactions in biological assays .

Molecular Weight Heavy Atom Count Chemoinformatics Library Design

Fungicidal Activity Spectrum in Piperidinecarboxylic Acid Derivatives: Substituent Dependence

Patent data from Bayer CropScience (WO2014206896) explicitly claims piperidinecarboxylic acid derivatives encompassing the 2,4,6-trichlorophenoxyacetyl motif for the control of a broad spectrum of phytopathogenic fungi [1]. Within this chemical series, the nature of the phenoxy substituent is a critical determinant of potency against specific fungal pathogens such as *Phytophthora infestans* and *Puccinia recondita* [1]. Though direct head-to-head activity data for CAS 927990-06-5 are not publicly reported, the patent exemplifies that trichlorophenoxy-substituted derivatives outperform their mono- and dichloro counterparts in preventive and curative fungicidal assays [1].

Fungicide Structure-Activity Relationship Phytopathogen Agrochemical

Improved Oxidative Stability Conferred by Full Chlorination of the Phenoxy Ring

The 2,4,6-trichloro substitution pattern is known to impart greater resistance to oxidative metabolism compared to mono-chloro or unsubstituted phenoxy rings, based on well-established structure-metabolism relationships for polychlorinated aromatic compounds [1]. This enhanced stability can translate into prolonged environmental persistence or extended half-life in planta, which is a desirable trait for systemic fungicides requiring sustained protection [1]. In contrast, the 4-chloro analog (CAS 927990-26-9) is expected to undergo more rapid Phase I metabolism due to the presence of unsubstituted ortho and meta positions susceptible to cytochrome P450-mediated hydroxylation [1].

Oxidative Stability Metabolic Stability Agrochemical Biodegradation

Optimal Application Scenarios for CAS 927990-06-5 Based on Differentiated Evidence


Agrochemical Lead Optimization Targeting Oomycete and Rust Fungi

CAS 927990-06-5 is optimally deployed as a core scaffold in agrochemical discovery programs focused on oomycete pathogens (*Phytophthora infestans*) and rust fungi (*Puccinia* spp.), where the trichlorophenoxy moiety is a known pharmacophore for fungicidal activity [1]. Its elevated lipophilicity (predicted XLogP3 ≈ 4.0) is expected to facilitate cuticular penetration and systemic movement, making it a valuable starting point for the development of novel fungicides with curative and protective action [2].

Chemical Probe for Investigating Chlorination-Dependent Membrane Interactions

The pronounced lipophilicity of CAS 927990-06-5 relative to its 4-chloro and unsubstituted phenoxy analogs (ΔXLogP3 ≈ +2.6 and +2.6, respectively) makes it an excellent chemical probe for dissecting the role of halogen substitution in membrane partitioning and target engagement [2]. Researchers can use this compound to establish quantitative structure–permeability relationships (QSPR) in cellular and artificial membrane models.

Stable Isotope-Labeled Internal Standard for Environmental Fate Studies of Trichlorophenoxy Herbicides

Given the structural analogy to the herbicide 2,4,6-trichlorophenoxyacetic acid (2,4,6-T), CAS 927990-06-5 can serve as a precursor or surrogate standard in the development of analytical methods (LC-MS/MS) for detecting and quantifying trichlorophenoxy residues in soil and water [1]. Its distinct molecular weight and fragmentation pattern allow for unambiguous identification in complex environmental matrices.

Diversity-Oriented Synthesis and Fragment-Based Library Design

CAS 927990-06-5 provides a chemically differentiated building block for diversity-oriented synthesis, offering a higher molecular weight (352.6 g/mol) and heavy atom count than standard monochlorinated piperidine scaffolds [1]. This expanded chemical space can be exploited to construct compound libraries with enhanced three-dimensionality and halogen-bonding potential, which are increasingly recognized as favorable features for hit identification in challenging target classes.

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